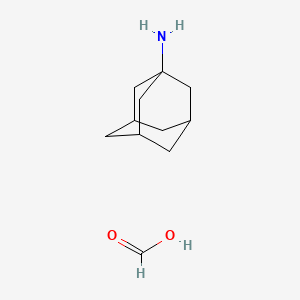
Adamantan-1-amine;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantan-1-amine;formic acid is a compound that combines the structural features of adamantane and formic acid Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while formic acid is the simplest carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-amine;formic acid typically involves the reaction of adamantan-1-amine with formic acid. One common method is to dissolve adamantan-1-amine in a suitable solvent, such as methylene chloride, and then add formic acid dropwise at room temperature. The reaction mixture is stirred for a specific period, usually around 1 hour, to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Adamantan-1-amine;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amine group in adamantan-1-amine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
Adamantan-1-amine;formic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its antiviral and antiparkinsonian properties.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of adamantan-1-amine;formic acid involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. Additionally, the formic acid component can participate in acid-base reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
16790-64-0 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
adamantan-1-amine;formic acid |
InChI |
InChI=1S/C10H17N.CH2O2/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;2-1-3/h7-9H,1-6,11H2;1H,(H,2,3) |
InChI Key |
PLXNIIXHHYMQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















